Dauricine, O-benzyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dauricine, O-benzyl- can be synthesized through several synthetic routes. One common method involves the coupling of two isoquinoline units through a Pictet-Spengler reaction, followed by benzylation . The reaction conditions typically include the use of strong acids or bases to facilitate the coupling and benzylation processes .
Industrial Production Methods
Industrial production of Dauricine, O-benzyl- often involves the extraction of the compound from the roots of Menispermum dauricum . The extraction process includes steps such as drying, grinding, and solvent extraction using organic solvents like ethanol or methanol . The extracted compound is then purified using chromatographic techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Dauricine, O-benzyl- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various derivatives of Dauricine, O-benzyl-, such as hydroxylated or methylated compounds .
Scientific Research Applications
Dauricine, O-benzyl- has a wide range of scientific research applications:
Mechanism of Action
Dauricine, O-benzyl- exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer . By inhibiting this pathway, Dauricine, O-benzyl- reduces the expression of pro-inflammatory cytokines and promotes apoptosis in cancer cells . Additionally, it modulates other signaling pathways, such as the Hedgehog (Hh) pathway, contributing to its anticancer effects .
Comparison with Similar Compounds
Dauricine, O-benzyl- is unique among bisbenzylisoquinoline alkaloids due to its specific pharmacological profile and molecular structure . Similar compounds include:
Cepharanthine: Another bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer properties.
Berberine: Known for its antimicrobial and anticancer activities.
Noscapine: Used as an antitussive and anticancer agent.
Compared to these compounds, Dauricine, O-benzyl- has a broader range of pharmacological activities and a unique mechanism of action, making it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C45H50N2O6 |
---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
1-[[3-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-4-phenylmethoxyphenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C45H50N2O6/c1-46-20-18-33-25-41(48-3)43(50-5)27-36(33)38(46)22-30-12-15-35(16-13-30)53-45-24-32(14-17-40(45)52-29-31-10-8-7-9-11-31)23-39-37-28-44(51-6)42(49-4)26-34(37)19-21-47(39)2/h7-17,24-28,38-39H,18-23,29H2,1-6H3 |
InChI Key |
ZYMOBLBBSPPQBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OCC7=CC=CC=C7)OC)OC |
Origin of Product |
United States |
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